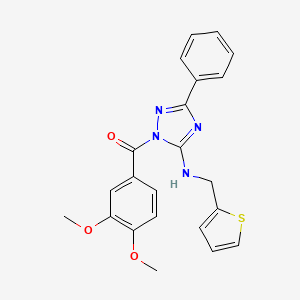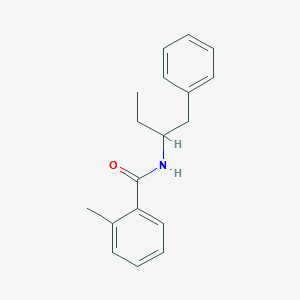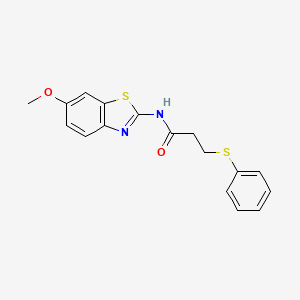
1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as DMPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPTA belongs to the class of triazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. 1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to activate the p53 pathway, which is known to induce apoptosis in cancer cells. It has also been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been found to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species. 1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. However, its potential toxicity and limited solubility may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, including:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications.
2. Investigation of its potential as an anticancer agent in animal models and clinical trials.
3. Studies to determine its safety and toxicity profile in humans.
4. Development of more efficient synthesis methods to improve its yield and purity.
5. Exploration of its potential as an anti-inflammatory agent in various disease models.
6. Investigation of its potential as an antioxidant agent in various disease models.
In conclusion, 1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields of science, including pharmacology, medicinal chemistry, and biochemistry. It has been found to exhibit promising activity as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. 1-(3,4-dimethoxybenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been studied for its potential as an anti-inflammatory agent, with research indicating that it can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-18-11-10-16(13-19(18)29-2)21(27)26-22(23-14-17-9-6-12-30-17)24-20(25-26)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLLUFYVMTETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B4186068.png)
![4-chloro-N-{5-[(2,2-dimethylhydrazino)sulfonyl]-2-methoxyphenyl}-N-methylbenzenesulfonamide](/img/structure/B4186079.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)

![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4186111.png)
![methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4186112.png)

![4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4186125.png)
![ethyl 5-{[4-(1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-piperazinyl]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B4186127.png)
![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4186136.png)
![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4186141.png)
![ethyl 4-amino-2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186144.png)